![molecular formula C8H5F3N2O6S B12567029 2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene CAS No. 194222-87-2](/img/structure/B12567029.png)
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C7H3F3N2O6S It is characterized by the presence of two nitro groups and a trifluoromethanesulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 1-methyl-2,4-dinitrobenzene, followed by the reaction with trifluoromethanesulfonyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups can be displaced by nucleophiles under suitable conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: Amines are the major products.
Oxidation: Products vary based on the oxidizing agent and conditions.
Aplicaciones Científicas De Investigación
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mecanismo De Acción
The mechanism by which 2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro groups can participate in electron-withdrawing interactions, while the trifluoromethanesulfonyl group can enhance the compound’s reactivity and stability. These interactions can affect various molecular pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrotoluene: Similar in structure but lacks the trifluoromethanesulfonyl group.
1,2-Dinitro-4-(trifluoromethanesulfonyl)benzene: Similar but with different positions of the nitro groups.
2,5-Dinitrotoluene: Another isomer with different positions of the nitro groups.
Uniqueness
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring these characteristics .
Propiedades
Número CAS |
194222-87-2 |
|---|---|
Fórmula molecular |
C8H5F3N2O6S |
Peso molecular |
314.20 g/mol |
Nombre IUPAC |
2,4-dinitro-1-(trifluoromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H5F3N2O6S/c9-8(10,11)20(18,19)4-5-1-2-6(12(14)15)3-7(5)13(16)17/h1-3H,4H2 |
Clave InChI |
FVXLUBMVYZXHHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
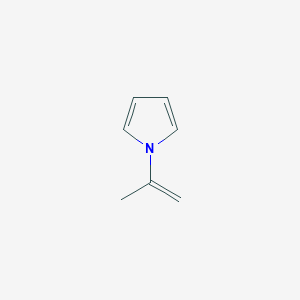
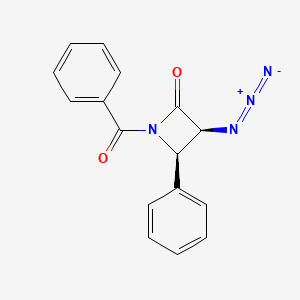


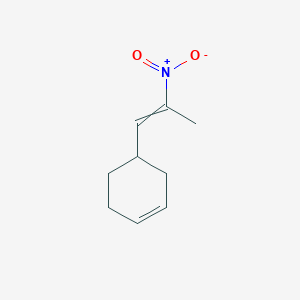

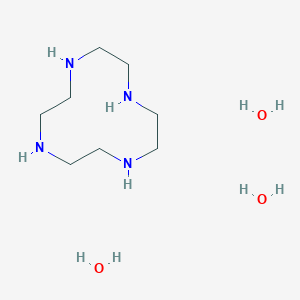
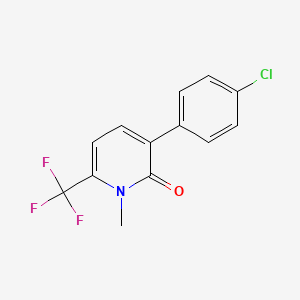
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)
![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
